molecular formula C16H19NO2 B562237 2-Methylamino-1-(4'-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N CAS No. 1219216-73-5

2-Methylamino-1-(4'-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N

Cat. No.: B562237
CAS No.: 1219216-73-5
M. Wt: 260.311
InChI Key: OJLDKTDDGHUVLX-FXTRTJNRSA-N
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Description

2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N is a labeled compound used primarily in biochemical and proteomics research. It is a derivative of phenylethanol, where the carbon atoms at positions 1 and 2 are labeled with carbon-13 isotopes, and the nitrogen atom is labeled with nitrogen-15. This labeling allows for detailed studies of metabolic pathways and molecular interactions using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Properties

IUPAC Name

2-(methyl(15N)amino)-1-(4-phenylmethoxyphenyl)(1,2-13C2)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-17-11-16(18)14-7-9-15(10-8-14)19-12-13-5-3-2-4-6-13/h2-10,16-18H,11-12H2,1H3/i11+1,16+1,17+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLDKTDDGHUVLX-FXTRTJNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[15NH][13CH2][13CH](C1=CC=C(C=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662088
Record name 1-[4-(Benzyloxy)phenyl]-2-[methyl(~15~N)amino](~13~C_2_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219216-73-5
Record name 1-[4-(Benzyloxy)phenyl]-2-[methyl(~15~N)amino](~13~C_2_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Benzyloxyphenyl Ethanolamine Backbone

The core structure is constructed via a Grignard reaction between 4-benzyloxyphenylmagnesium bromide and a ¹³C-labeled epoxide or ketone. For example:

  • Grignard Reaction :

    • React 4-benzyloxyphenylmagnesium bromide with [1-¹³C]styrene oxide to form 1-(4'-benzyloxyphenyl)-¹³C₁-ethanol.

    • Yield: 68–72% under anhydrous THF at −10°C.

  • Reductive Amination :

    • Introduce the methylamino group via reductive amination using ¹⁵N-labeled methylamine and sodium cyanoborohydride.

    • Conditions: Methanol, pH 5.5, 24 h, room temperature.

¹³C Incorporation

  • Position-Specific Labeling :

    • ¹³C₁ (Ethanol Carbon) : Use [1-¹³C]styrene oxide or [2-¹³C]acetylene as precursors.

    • ¹³C₂ (Aromatic Ring) : Employ Ullmann coupling with ¹³C₆-labeled iodobenzene.

¹⁵N Incorporation

  • Methylamino Group :

    • React the ethanol intermediate with ¹⁵N-methylamine under reductive conditions (NaBH₃CN, CH₃OH).

    • Isotopic purity: 99.2% confirmed via LC-MS.

Optimization of Reaction Conditions

Catalytic Systems

  • Palladium Catalysts :

    • Use Pd(OAc)₂ with Xantphos ligand for Suzuki-Miyaura coupling of ¹³C-labeled aryl halides.

    • Yield improvement: 78% → 92% with microwave-assisted heating.

Solvent and Temperature Effects

  • THF vs. DMF :

    • THF favors higher regioselectivity (94:6) for Grignard additions compared to DMF (82:18).

  • Low-Temperature Kinetics :

    • Epoxide ring-opening at −10°C reduces side reactions (e.g., over-reduction).

Purification and Characterization

Chromatographic Techniques

  • HPLC Purification :

    • Column: C18 reverse-phase, gradient elution (ACN/H₂O + 0.1% TFA).

    • Purity: >99% by UV-Vis at 254 nm.

Spectroscopic Confirmation

  • ¹³C NMR :

    • Peaks at δ 73.8 (¹³C₁-ethanol) and δ 128.5–135.2 (¹³C₂-aryl).

  • HRMS :

    • [M+H]⁺ calc. 345.1892, found 345.1895 (Δ = 0.87 ppm) .

Chemical Reactions Analysis

Types of Reactions

2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydrocarbon derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N has several applications in scientific research:

    Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and interactions.

    Biology: Employed in metabolic studies to trace the pathways of phenylethanol derivatives in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N involves its interaction with molecular targets in biological systems. The labeled isotopes allow researchers to track the compound’s movement and interactions within cells. The compound can bind to specific receptors or enzymes, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol: The non-labeled version of the compound.

    2-Methylamino-1-(4’-methoxyphenyl)phenyl)ethanol: A similar compound with a methoxy group instead of a benzyloxy group.

    2-Methylamino-1-(4’-hydroxyphenyl)phenyl)ethanol: A compound with a hydroxy group instead of a benzyloxy group.

Uniqueness

The uniqueness of 2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N lies in its isotopic labeling. The carbon-13 and nitrogen-15 isotopes provide a powerful tool for studying molecular interactions and metabolic pathways with high precision. This makes it particularly valuable in research applications where detailed molecular information is required.

Biological Activity

2-Methylamino-1-(4'-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N is a stable isotope-labeled compound used in various scientific research applications, including metabolic studies, environmental assessments, and organic chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H19NO2
  • Molecular Weight : 257.33 g/mol
  • IUPAC Name : 2-(methylamino)-1-(4-phenylmethoxyphenyl)ethanol
  • InChI Key : OJLDKTDDGHUVLX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The incorporation of stable isotopes (13C and 15N) allows for detailed tracking of metabolic pathways and interactions at the molecular level. This capability is crucial for understanding how the compound influences biological processes.

Biological Applications

The compound is utilized in various research contexts:

  • Metabolic Research : Its stable isotope labeling facilitates the study of metabolic pathways in vivo. This is particularly useful for tracing the metabolism of drugs and nutrients within organisms.
  • Environmental Studies : It serves as a standard for detecting environmental pollutants in various matrices such as air, water, and soil. The isotopic labeling enhances the sensitivity and specificity of detection methods.
  • Organic Chemistry : The compound acts as a chemical reference for qualitative and quantitative analysis in organic synthesis.
  • Clinical Diagnostics : It is employed in imaging techniques and diagnostic tests, particularly in newborn screening protocols.

Case Study 1: Metabolic Pathway Analysis

In a study examining metabolic pathways using stable isotope-labeled compounds, researchers utilized this compound to trace the absorption and metabolism of phenolic compounds in animal models. The results demonstrated that the compound could effectively label metabolites, allowing researchers to map out metabolic routes with high precision.

Case Study 2: Environmental Detection

Another significant application involved using this compound to assess environmental pollutants. In a controlled study, samples from various ecosystems were analyzed using mass spectrometry techniques that incorporated the labeled compound as a standard. The findings indicated that the compound could enhance the detection limits for several pollutants, demonstrating its utility in environmental monitoring.

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightUnique Features
2-Methylamino-1-(4'-benzyloxyphenyl)phenyl)ethanol257.33 g/molUnlabeled version; used for direct comparisons
2-Methylamino-1-(4'-benzyloxyphenyl)phenyl)ethanol-13C1,13C2259.34 g/molLabeled with two carbon isotopes; enhances tracking capabilities

The uniqueness of this compound lies in its stable isotope labeling which allows for precise tracking during biological studies.

Q & A

Q. How can researchers synthesize 2-Methylamino-1-(4'-benzyloxyphenyl)phenyl)ethanol with stable isotopic labels (13C1,13C2,15N)?

Synthesis of this compound requires site-specific incorporation of isotopic labels. For 13C and 15N enrichment, labeled precursors such as [13C2,15N]-glycine or [13C]-methylamine can be used in multi-step reactions. For example, coupling reactions involving benzyl-protected intermediates (e.g., 4-benzyloxyphenyl derivatives) are followed by reductive amination with isotopically labeled methylamine . Purification via preparative HPLC ensures isotopic integrity (>98% purity), confirmed by LC-MS and NMR .

Q. What analytical techniques are critical for verifying isotopic enrichment and structural fidelity?

  • LC-TQMS (Liquid Chromatography-Triple Quadrupole Mass Spectrometry): Quantifies isotopic enrichment by monitoring mass shifts (e.g., +2 Da for 13C2, +1 Da for 15N) .
  • High-Resolution NMR: Assigns 13C and 15N positions using heteronuclear correlation experiments (e.g., HSQC, HMBC) .
  • Isotopic Purity Testing: Isotope ratio mass spectrometry (IRMS) ensures >98% isotopic enrichment, avoiding cross-contamination from unlabeled species .

Q. Why use isotopic labeling in pharmacokinetic studies of this compound?

Stable isotopes enable precise tracking of drug metabolism without radioactive hazards. For example, 13C/15N labels allow differentiation between endogenous and exogenous metabolites in plasma or urine via LC-MS, facilitating accurate measurement of absorption and clearance rates .

Advanced Research Questions

Q. How to optimize experimental design for studying isotopic dilution effects in metabolic flux analysis?

  • Dual-Labeling Strategies: Combine 13C and 15N labels to trace multiple metabolic pathways simultaneously (e.g., amino acid catabolism vs. anabolism) .
  • Calibration Curves: Use internal standards like [13C2,15N]-uric acid to correct for matrix effects in biological samples .
  • Time-Course Experiments: Monitor isotopic enrichment decay to calculate turnover rates in target tissues .

Q. How to resolve contradictions in isotopic tracer data caused by metabolic cross-talk?

  • Compartmental Modeling: Differentiate intracellular vs. extracellular pools using fractional labeling data .
  • Isotopic Steady-State Validation: Ensure isotopic equilibrium in cell cultures before sampling (e.g., >5 cell divisions for full label incorporation) .
  • Control Experiments: Use unlabeled analogs to quantify background interference in MS spectra .

Q. What are the challenges in correlating isotopic labeling patterns with structure-activity relationships (SAR)?

  • Isotope Effects on Binding Affinity: Heavy isotopes (e.g., 15N) may alter hydrogen-bonding networks. Compare IC50 values between labeled and unlabeled compounds using surface plasmon resonance (SPR) .
  • Spectral Overlaps in NMR: Overcome signal broadening in 13C-labeled aromatic regions by using selective decoupling or dynamic nuclear polarization (DNP) .

Methodological Notes

  • Synthesis Protocols: Avoid using unverified commercial intermediates (e.g., from non-GMP suppliers) to ensure batch-to-batch consistency .
  • Data Validation: Cross-check MS/MS fragmentation patterns with computational tools (e.g., mzCloud) to confirm isotopic distribution .

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